5-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thiol
Description
Overview of Imidazole-2-thiol Derivatives in Chemical Research
Imidazole-2-thiol derivatives constitute a prominent class of heterocyclic compounds that have garnered substantial attention in contemporary chemical research due to their diverse biological activities and synthetic versatility. These compounds are characterized by the presence of both imidazole and thiol functional groups, which contribute to their unique chemical reactivity and biological properties. The imidazole ring system provides nitrogen atoms capable of coordinating with metal ions, while the thiol group offers nucleophilic reactivity that enables participation in various biochemical pathways.
Research has demonstrated that imidazole-2-thiol derivatives serve as versatile building blocks in organic synthesis, facilitating the formation of more complex molecular structures through functional modifications. The structural framework allows for numerous substitution patterns, making these compounds invaluable in chemical research applications. The nitrogen atoms within the imidazole ring can coordinate metals, leading to the formation of metal complexes that are essential in catalysis and biological processes such as enzyme function.
The therapeutic potential of imidazole-2-thiol derivatives has been extensively investigated, with studies revealing their effectiveness against various pathological conditions. These compounds have demonstrated antimicrobial properties, particularly due to their thiol functionality, which has attracted researchers seeking new agents to combat resistant bacterial strains. Furthermore, pharmaceutical applications of these derivatives include investigations into their role in developing drugs aimed at diseases linked to thiol metabolism.
Recent synthetic advances have enabled the preparation of novel imidazole-2-thiol derivatives with enhanced biological activities. Studies have shown that multifunctional benzimidazoles bearing thiol groups exhibit excellent inhibitory activities against key enzymes, with some compounds demonstrating inhibition constants significantly superior to standard reference compounds. The structure-activity relationships observed in these derivatives indicate that specific substitution patterns can dramatically influence their biological efficacy.
Historical Context and Discovery of 5-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thiol
The specific compound this compound, identified by the Chemical Abstracts Service number 1105191-79-4, represents a relatively recent addition to the expanding library of imidazole-2-thiol derivatives. This compound features a molecular formula of C17H16N2OS and possesses a molecular weight of 296.4 daltons, reflecting its complex substitution pattern. The development of this particular derivative emerged from systematic investigations into the effects of aromatic substitutions on the biological activities of imidazole-2-thiol scaffolds.
The synthetic methodology for preparing substituted imidazole-2-thiol derivatives has evolved significantly over recent decades, with researchers developing increasingly sophisticated approaches to achieve specific substitution patterns. The synthesis of this compound likely involves multi-step procedures similar to those documented for related compounds, typically beginning with appropriate phenyl derivatives and progressing through cyclization reactions to form the imidazole ring system.
Historical development of imidazole-2-thiol chemistry can be traced to early investigations into heterocyclic compounds containing both nitrogen and sulfur atoms. The recognition that thiol-containing imidazole derivatives possessed unique biological properties led to systematic studies exploring various substitution patterns and their effects on molecular activity. The incorporation of methoxy and methyl substituents on phenyl rings represents a strategic approach to modulating the electronic and steric properties of the parent imidazole-2-thiol framework.
The emergence of this compound as a compound of interest reflects broader trends in medicinal chemistry toward designing molecules with specific pharmacophoric features. The presence of both methoxy and methyl groups provides opportunities for fine-tuning molecular interactions with biological targets, while the imidazole-2-thiol core maintains the fundamental chemical reactivity that makes this class of compounds valuable in various applications.
Rationale for Academic Investigation of the Compound
The academic investigation of this compound is justified by several compelling scientific rationales that encompass both fundamental chemical research and potential practical applications. The unique substitution pattern of this compound offers researchers an opportunity to study the effects of specific functional group positioning on molecular properties and biological activities. The methoxy group at the 4-position of one phenyl ring and the methyl group at the 3-position of the other phenyl ring create an asymmetric molecular environment that may influence binding interactions with biological targets.
From a synthetic chemistry perspective, this compound serves as an important model system for understanding structure-activity relationships within the imidazole-2-thiol family. Research has demonstrated that similar compounds exhibit significant biological activities, including antimicrobial and anticancer properties. The specific substitution pattern of this compound provides researchers with insights into how electronic and steric effects influence molecular behavior and therapeutic potential.
The compound's potential as a pharmaceutical intermediate represents another significant rationale for investigation. Studies of related imidazole-2-thiol derivatives have revealed their utility in developing drugs targeting various diseases, particularly those involving metabolic dysfunction and infectious agents. The presence of both methoxy and methyl substituents may enhance the compound's bioavailability and selectivity for specific biological targets, making it an attractive candidate for drug development programs.
Furthermore, the compound's potential applications in materials science and catalysis provide additional justification for academic study. Imidazole-2-thiol derivatives have demonstrated utility as ligands in metal coordination complexes, which are valuable in catalytic processes and materials applications. The specific substitution pattern of this compound may confer unique coordination properties that could be exploited in the development of novel catalytic systems or functional materials.
Scope and Structure of the Review
This comprehensive review provides a systematic examination of this compound within the broader context of imidazole-2-thiol chemistry and its applications in chemical research. The review is structured to provide readers with a thorough understanding of the compound's chemical properties, synthetic approaches, and potential applications based on current scientific literature and research findings.
The scope of this review encompasses several key areas of investigation, beginning with fundamental chemical characterization and progressing through synthetic methodologies and potential applications. Special attention is given to structure-activity relationships and the influence of the specific substitution pattern on molecular properties. The review incorporates data from multiple research studies to provide a comprehensive perspective on the compound's significance within the broader field of heterocyclic chemistry.
Throughout the review, emphasis is placed on presenting detailed research findings and quantitative data that support the scientific understanding of this compound. The inclusion of comparative analyses with related imidazole-2-thiol derivatives provides context for understanding the unique properties and potential advantages of this compound. Data tables are incorporated to present key molecular parameters and research findings in an accessible format.
The review structure follows a logical progression from fundamental concepts to specific applications, ensuring that readers develop a comprehensive understanding of the compound's place within contemporary chemical research. Each section builds upon previous discussions to create a cohesive narrative that highlights the compound's significance and potential for future investigations. The scientific content is presented with appropriate citations to primary research sources, maintaining academic rigor while ensuring accessibility to researchers from diverse chemical disciplines.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-(3-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-4-3-5-14(10-12)19-16(11-18-17(19)21)13-6-8-15(20-2)9-7-13/h3-11H,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKBOVVAGGBSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CNC2=S)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150500 | |
| Record name | 1,3-Dihydro-5-(4-methoxyphenyl)-1-(3-methylphenyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-79-4 | |
| Record name | 1,3-Dihydro-5-(4-methoxyphenyl)-1-(3-methylphenyl)-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-(4-methoxyphenyl)-1-(3-methylphenyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Amino-4'-Substituted Acetophenone Hydrochloride Derivatives (Method A)
This initial step involves preparing substituted acetophenone derivatives, which serve as precursors for the imidazole core.
- Procedure : Hexamethylenetetramine (urotropine) reacts with 2-bromo-4'-substituted acetophenone derivatives in chloroform at approximately 30°C. The mixture is heated to 50–52°C for 4 hours, facilitating nucleophilic substitution and formation of the amino ketone intermediate.
- Isolation : The product is filtered, washed, and then dissolved in a mixture of ethanol and concentrated hydrochloric acid. After stirring for 16 hours, the hydrochloride salt precipitates and is collected by filtration, then dried in a vacuum oven.
| Reagent | Molar Ratios | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hexamethylenetetramine | 0.67 mol | Room temp, chloroform | -- | |
| 2-bromo-4'-substituted acetophenone | -- | Heated to 50–52°C | -- |
Formation of 1,5-Disubstituted Phenyl-1H-Imidazole-2-Thiol Derivatives (Method B)
This step constructs the imidazole ring via condensation of amino ketones with phenyl isothiocyanates.
- Procedure : The amino ketone hydrochloride reacts with phenyl isothiocyanates in ethanol, with triethylamine added dropwise to facilitate nucleophilic attack. The mixture is refluxed for 2–4 hours, then cooled to precipitate the imidazole-thiol derivative.
- Notes : The products are used directly for subsequent steps without further analysis.
| Reagent | Molar Ratios | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-1-(4'-substituted phenyl) ethan-1-one hydrochloride | 0.025 mol | Reflux in ethanol | -- | |
| Phenyl isothiocyanate | 0.025 mol | Reflux | -- |
Synthesis of 2-Chloro-N-(Thiazol-2-yl) Acetamide (Method C)
This intermediate is crucial for introducing the thiazole moiety.
- Procedure : Chloroacetyl chloride reacts with 2-aminothiazole in dry benzene at 80°C. Excess chloroacetyl chloride is distilled off, and the residue is treated with sodium bicarbonate to neutralize residual acid, then washed and recrystallized from ethanol.
| Reagent | Molar Ratios | Conditions | Yield | Reference |
|---|---|---|---|---|
| Chloroacetyl chloride | 0.033 mol | 80°C, water bath | -- | |
| 2-Aminothiazole | 0.02 mol | -- | -- |
Final Coupling to Form the Target Compound (Method D)
The last step involves nucleophilic substitution and cyclization to assemble the final structure.
- Procedure : The thiol derivative of the imidazole reacts with the chloroacetamide derivative in the presence of potassium carbonate in acetone. The mixture is stirred in an ice bath for 5–8 hours, monitored via TLC. The product precipitates upon completion, filtered, washed, and recrystallized from ethanol.
- Specific Synthesis for the Target Compound : Using 5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol and the appropriate chloroacetamide derivative yields 5-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thiol with a yield of approximately 68–70%.
| Reagents | Molar Ratios | Conditions | Yield | Melting Point | Reference |
|---|---|---|---|---|---|
| 5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol | 0.002 mol | Reflux with chloroacetamide, potassium carbonate | ~68% | 201.1°C |
Summary of Key Data and Reaction Conditions
| Step | Main Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Acetophenone derivative synthesis | Hexamethylenetetramine, 2-bromoacetophenone | 30–52°C, 4h | Variable | Precursor preparation |
| Imidazole-thiol formation | Amino ketone, phenyl isothiocyanate | Reflux in ethanol | Variable | Core heterocycle formation |
| Thiazole acetamide synthesis | Chloroacetyl chloride, 2-aminothiazole | 80°C | Variable | Thiazole precursor |
| Final coupling | Imidazole-thiol, chloroacetamide | Reflux with K2CO3 | ~68% | Target compound synthesis |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the phenyl substituents.
Substitution: The methoxy and methyl groups on the phenyl rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles like amines and thiols.
Major Products
Disulfides: From oxidation of the thiol group.
Hydrocarbons: From reduction reactions.
Substituted Imidazoles: From various substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Materials Science Applications
- Synthesis of Functional Materials :
- Catalysis :
Analytical Chemistry Applications
- Sensor Development :
- Chromatographic Techniques :
Case Studies
Mechanism of Action
The biological activity of 5-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thiol is likely mediated through its interaction with various molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The electronic and steric profiles of imidazole-2-thiol derivatives are heavily influenced by substituents. Key comparisons include:
5-(3-Nitrophenyl)-1-[4-(Trifluoromethoxy)phenyl]-1H-Imidazole-2-Thiol (CAS 1105189-27-2)
- Substituents : 3-Nitrophenyl (electron-withdrawing) and 4-trifluoromethoxyphenyl (strongly electron-withdrawing).
- This contrasts with the target compound’s electron-donating methoxy group .
2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide
- Substituents : 4-Fluorophenyl (electron-withdrawing) and acetamide-thiazole side chain.
- Impact : The fluorine atom enhances metabolic stability, while the acetamide group introduces hydrogen-bonding capability. This derivative was synthesized for COX1/2 inhibition studies, suggesting the thiol group’s role in enzyme binding .
4,5-Dihydro-1-(1-Ferrocenylmethyl)-1H-Imidazole-2-Thiol
- Substituents : Ferrocenylmethyl (metallocene group).
Structural and Crystallographic Insights
- Planarity and Conformation : Compounds like those in exhibit near-planar structures except for perpendicularly oriented fluorophenyl groups. The target compound’s 3-methylphenyl group may induce torsional strain, affecting crystal packing .
- Hydrogen Bonding : The thiol group in the target compound can participate in S–H···N or S–H···O interactions, as described in . This contrasts with acetamide-containing derivatives (), where N–H···O bonds dominate .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
5-(4-Methoxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thiol, also known by its CAS number 1105191-79-4, is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C₁₇H₁₆N₂OS
- Molecular Weight : 296.4 g/mol
- Structure : The compound features an imidazole ring substituted with a methoxyphenyl group and a methylphenyl group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that certain imidazole derivatives could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes at low concentrations (1.0 μM) .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| Compound A | MDA-MB-231 | 1.0 | Induces apoptosis |
| Compound B | HepG2 | 10.0 | Inhibits proliferation |
| This compound | Various | TBD | TBD |
Inhibition Studies
The compound has been investigated for its inhibitory effects on specific enzymes and pathways involved in cancer progression. For example, it has been shown to inhibit microtubule assembly, which is crucial for cancer cell division . The IC₅₀ values for various related compounds suggest that while some exhibit strong inhibitory activity, others may be less effective.
Table 2: IC₅₀ Values of Related Compounds
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Compound A | 20.0 | Microtubule assembly |
| Compound B | 15.0 | ALOX15 enzyme |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the imidazole ring contributes to its ability to interact with biological targets involved in cell signaling and proliferation .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of imidazole derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various imidazole derivatives and evaluated their biological activities against cancer cell lines. The results indicated that modifications to the imidazole structure significantly influenced their anticancer properties .
- Microtubule Destabilization : Research demonstrated that certain substituted imidazoles could destabilize microtubules at concentrations as low as 20 μM, suggesting potential as chemotherapeutic agents .
- In Vivo Studies : Although in vitro studies are promising, further investigations into in vivo efficacy are necessary to validate the therapeutic potential of this compound against tumors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
